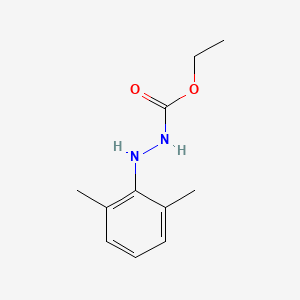

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Description

Significance of Hydrazinecarboxylate Scaffolds in Synthetic Methodologies

The hydrazinecarboxylate scaffold is a privileged structural motif in synthetic organic chemistry due to its dual functionality. The presence of the nucleophilic nitrogen atoms of the hydrazine (B178648) group, combined with the electronic influence of the aryl ring and the carboxylate moiety, allows for a diverse range of chemical transformations. These scaffolds are instrumental in the synthesis of various nitrogen-containing heterocycles.

Hydrazine derivatives are fundamental reactants in well-established name reactions, including the Fischer indole (B1671886) synthesis, which provides a powerful method for the preparation of indole rings, a common core in many pharmacologically active compounds. The carbamate (B1207046) group (hydrazinecarboxylate) in these molecules can serve as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other. Furthermore, the entire hydrazinecarboxylate unit can act as a precursor to other functional groups or participate directly in cyclization reactions to form five- and six-membered heterocyclic rings.

Overview of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate within the N-Arylhydrazinecarboxylate Class

This compound is a specific member of the N-Arylhydrazinecarboxylate family. Its structure features a phenyl ring substituted with two methyl groups at the 2 and 6 positions, a hydrazine linker, and an ethyl carboxylate group. The steric hindrance introduced by the two ortho-methyl groups on the phenyl ring is a defining characteristic of this molecule, which can significantly influence its reactivity compared to unsubstituted or less substituted analogues.

While detailed, dedicated research on this compound is not extensively available in publicly accessible literature, its chemical properties can be inferred from the behavior of related N-arylhydrazines and its likely precursor, 2,6-dimethylphenylhydrazine. The hydrochloride salt of 2,6-dimethylphenylhydrazine is recognized as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com This suggests that this compound would likely be explored as an intermediate in similar synthetic endeavors.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 112341-87-4 |

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

Scope and Research Objectives for Advanced Academic Study

The unique structural features of this compound, particularly the sterically hindered aryl group, present several avenues for advanced academic investigation. Future research could focus on elucidating the specific synthetic routes to this compound and exploring its reactivity in comparison to less hindered N-arylhydrazinecarboxylates.

Potential Research Areas:

Synthesis and Optimization: Developing and optimizing synthetic protocols for the efficient preparation of this compound from commercially available starting materials, such as 2,6-dimethylaniline.

Reactivity Studies: Investigating the influence of the ortho-dimethyl substitution on the kinetics and outcomes of classical hydrazine reactions, such as the Fischer indole synthesis. It is plausible that the steric bulk could lead to altered regioselectivity or reaction rates.

Application in Heterocyclic Synthesis: Exploring the utility of this compound as a precursor for novel heterocyclic compounds. The resulting heterocycles would incorporate the 2,6-dimethylphenyl moiety, which could impart interesting biological or material properties.

Spectroscopic and Structural Characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies would provide valuable data on the compound's structure and conformation, contributing to a deeper understanding of its chemical behavior.

A comprehensive study of this compound would contribute to the broader understanding of structure-reactivity relationships within the N-Arylhydrazinecarboxylate class and could potentially lead to the discovery of new synthetic methodologies and novel molecules with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2,6-dimethylanilino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-11(14)13-12-10-8(2)6-5-7-9(10)3/h5-7,12H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOUBRANEUCARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 2,6 Dimethylphenyl Hydrazinecarboxylate and Derivatives

Established Synthetic Pathways to N-Arylhydrazinecarboxylates

The foundational methods for constructing the N-arylhydrazinecarboxylate scaffold rely on well-understood organic reactions. These pathways are valued for their reliability and scalability.

A common and practical route for the synthesis of hydrazides involves the treatment of esters with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov This nucleophilic acyl substitution reaction is a fundamental method for forming the hydrazide bond. In the context of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, this approach would theoretically involve the reaction of a suitable ester precursor with 2,6-dimethylphenylhydrazine. The general principle of hydrazination is a cornerstone in the synthesis of various hydrazine derivatives. organic-chemistry.org

Another conventional strategy is the direct esterification of a hydrazine derivative. While less common for this specific class of compounds, esterification of a pre-formed hydrazine carboxylic acid (a carbazic acid) could be envisioned as a potential pathway.

The acylation of arylhydrazines using chloroformic acid esters is a direct and widely used method for preparing N-arylhydrazinecarboxylates. This reaction involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the chloroformate.

A specific example is the synthesis of 2-Chlorothis compound, a close derivative of the title compound. In this preparation, 2,6-dimethylphenylhydrazine hydrochloride is reacted with a chloroformate in a biphasic system of xylene and water, with sodium carbonate acting as a base to neutralize the hydrochloride salt and the HCl generated during the reaction. prepchem.com The reaction is typically performed at a low temperature to control reactivity. prepchem.com

Table 1: Synthesis of 2-Chlorothis compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| 2,6-dimethylphenylhydrazine hydrochloride | Chloroformic acid ester | Sodium carbonate | Xylene / Water | 5°C | 2-Chlorothis compound |

This methodology provides a reliable framework for accessing a variety of N-arylhydrazinecarboxylate esters by simply changing the chloroformate reagent.

Carbazates, or esters of hydrazinecarboxylic acid (carbazic acid), are versatile building blocks for the synthesis of more complex hydrazine derivatives. orgsyn.org Ethyl hydrazinecarboxylate, also known as ethyl carbazate (B1233558), can be prepared by the reaction of hydrazine hydrate with diethyl carbonate or ethyl chlorocarbonate. orgsyn.org

Once formed, these carbazate precursors can undergo N-arylation to yield the target N-arylhydrazinecarboxylates. Copper-mediated N-arylation reactions using arylboronic acids have been successfully applied to protected hydrazine derivatives. kirj.ee This method offers a pathway to introduce aryl groups, such as the 2,6-dimethylphenyl moiety, onto the carbazate nitrogen. The reaction conditions typically involve a copper(II) acetate (B1210297) catalyst and a base in a suitable solvent. kirj.ee The use of alkylidene carbazates, which are protected forms of carbazates, has also been shown to be effective in alkylation reactions, suggesting a potential for adaptation to arylation reactions. researchgate.net

The use of protecting groups is a common strategy to control regioselectivity in the functionalization of hydrazines. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose. The synthesis can proceed via the preparation of an N-aryl-N'-Boc hydrazine intermediate.

The arylation of N-Boc hydrazine with aryl bromides or iodides, catalyzed by a copper(I) iodide/4-hydroxy-l-proline system, provides a route to N-aryl-N'-Boc hydrazines. kirj.ee Following the successful introduction of the aryl group, the Boc-protected nitrogen is shielded from further reaction. The remaining unprotected nitrogen is then available for acylation with a reagent like ethyl chloroformate to install the ethyl hydrazinecarboxylate functionality. A final deprotection step, if necessary, would yield the desired product. This multi-step approach allows for precise control over the substitution pattern of the final molecule.

Advanced and Stereoselective Synthesis Strategies

Modern synthetic chemistry seeks not only to create molecules but also to control their three-dimensional arrangement. For derivatives of this compound that contain stereocenters, stereoselective synthesis is paramount.

While this compound itself is achiral, its derivatives can possess stereocenters, necessitating stereocontrolled synthetic methods. For instance, if the ethyl group or the dimethylphenyl ring were to be replaced by or appended with chiral substituents, controlling the stereochemistry would become critical.

Strategies for achieving stereocontrol in related systems often involve the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions. For example, in the synthesis of azapeptides, which share the hydrazine backbone, minimal epimerization has been achieved through carefully controlled base-promoted cyclization reactions. researchgate.net Although direct examples for the title compound are not extensively documented in the reviewed literature, these principles of asymmetric synthesis are broadly applicable. The development of chiral phase-transfer catalysts or metal-based asymmetric catalysts for the N-arylation or acylation of hydrazine precursors represents a promising avenue for the stereocontrolled synthesis of complex derivatives.

Approaches to Asymmetric Synthesis

The creation of optically active chiral hydrazines is paramount for their application in bioactive compounds. researchgate.net Asymmetric synthesis provides a direct route to these valuable molecules, often avoiding the need for optically enriched starting materials. nih.gov Key methodologies include transition-metal-catalyzed asymmetric hydrogenation, organocatalysis, and biocatalysis.

Transition-metal-catalyzed asymmetric hydrogenation of hydrazones has proven to be a highly effective method for producing chiral hydrazines. researchgate.netchemistryviews.org This approach typically involves the use of a chiral catalyst to stereoselectively reduce the C=N bond of a hydrazone precursor. While catalysts based on noble metals such as rhodium (Rh), iridium (Ir), palladium (Pd), and ruthenium (Ru) have been successfully employed, there is a growing emphasis on developing catalysts from more earth-abundant and sustainable metals like nickel (Ni), cobalt (Co), manganese (Mn), and iron (Fe). chemistryviews.orgacs.org For instance, an efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been developed, yielding various chiral cyclic hydrazines with excellent enantioselectivities (up to >99% enantiomeric excess). researchgate.net Similarly, rhodium-Josiphos and rhodium-Taniaphos complexes have been used for the enantioselective hydrogenation of N-alkoxycarbonyl hydrazones, a protocol that has been successfully scaled to the metric ton level. acs.org

Organocatalysis offers an alternative, metal-free approach. A pioneering example is the L-proline-catalyzed direct asymmetric α-hydrazination of aldehydes using azodicarboxylates as the nitrogen source. acs.org More recent developments have merged in situ aerobic dual oxidation with asymmetric organocatalysis to synthesize α-hydrazino aldehydes from alcohols and N-Boc-hydrazine, achieving high enantioselectivity (up to 98% ee). organic-chemistry.org This method is noted for its operational simplicity and use of inexpensive starting materials. acs.orgorganic-chemistry.org

Biocatalysis is an emerging and powerful tool for asymmetric synthesis. Engineered enzymes, particularly imine reductases (IREDs), have been developed for the enantioselective reduction of hydrazones. nih.gov Although hydrazone reduction is a rare activity within the natural imine reductase family, protein engineering has yielded biocatalysts that can achieve exceptional selectivities across a range of hydrazone substrates, providing a valuable green alternative to metal-based catalysts. nih.govresearchgate.net

Interactive Table: Comparison of Asymmetric Synthesis Methods for Chiral Hydrazines

| Method | Catalyst Type | Examples | Achieved Enantioselectivity (ee) | Key Advantages |

| Asymmetric Hydrogenation | Transition Metal (Noble) | Rh-Josiphos, Rh-Taniaphos acs.org | Good to Excellent | High efficiency, Scalability acs.org |

| Asymmetric Hydrogenation | Transition Metal (Earth-Abundant) | Ni-(S,S)-Ph-BPE complex researchgate.net | Up to >99% researchgate.net | Cost-effective, Sustainable chemistryviews.org |

| Organocatalysis | Chiral Amine | L-proline, Chiral Pyrrolidine acs.orgorganic-chemistry.org | Up to 98% organic-chemistry.org | Metal-free, Inexpensive reagents acs.orgorganic-chemistry.org |

| Biocatalysis | Engineered Enzyme | Imine Reductase (IRED) variants nih.gov | Exceptional | High selectivity, Green conditions nih.gov |

Green Chemistry Principles in Hydrazinecarboxylate Synthesis

The application of green chemistry principles to the synthesis of hydrazinecarboxylates and related compounds is driven by the need to reduce environmental impact, improve safety, and enhance economic viability. researchgate.netresearchgate.net Key tenets include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, and utilizing catalysis. researchgate.net

A major focus of green synthesis is the replacement of volatile and often hazardous organic solvents with more environmentally friendly alternatives. excelpublication.com Water has been successfully used as a solvent for the one-pot, catalyst-free synthesis of tetrahydrodipyrazolopyridines from hydrazine hydrate and other components at room temperature. nih.gov Ethanol (B145695) is another green solvent choice, used, for example, in the V2O5/TiO2 catalyzed hydrogenation of nitro compounds with hydrazine hydrate as the reductant. organic-chemistry.org

Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry), represent a significant step forward. researchgate.netexcelpublication.com These methods can dramatically reduce reaction times, lower energy consumption, and simplify product isolation. researchgate.netminarjournal.com For instance, a solvent-free, one-pot method for preparing hydrazides from acids using microwave irradiation was found to be superior to conventional methods across several green metrics. researchgate.net

Waste minimization is a core objective, aiming to reduce the generation of unwanted by-products and improve resource efficiency. researchgate.netblazingprojects.com This can be achieved through process optimization, recycling of reagents, and designing reactions with high atom economy, where a maximum proportion of reactant atoms are incorporated into the final product. researchgate.netblazingprojects.com The environmental impact factor (E-factor), which quantifies the mass of waste produced per unit of product, is a useful metric for assessing the greenness of a process. researchgate.net Strategies like reusing treated wastewater in certain production steps can also significantly reduce water consumption and effluent discharge. p2infohouse.org

Interactive Table: Green Metrics for Conventional vs. Microwave Synthesis of Hydrazides researchgate.net

| Metric | Conventional Method | Microwave Method | Improvement |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| E(environmental) factor | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |

Examples include the one-pot, solvent-free synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides using molecular oxygen as the oxidant. rsc.org Similarly, the synthesis of hydrazones has been achieved through a simple grinding of hydrazines and carbonyl compounds at room temperature without any solvent or catalyst, with reactions completing in just 2-5 minutes. excelpublication.com These cascade or tandem reactions streamline synthetic pathways, making them more economically and environmentally attractive. nih.govresearchgate.net

Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled and reused, thus minimizing waste. researchgate.net The development of catalytic methods is central to the sustainable production of hydrazines and their derivatives. chemistryviews.orgrsc.org

Asymmetric hydrogenation of hydrazones is a prime example of a catalytic process. The use of transition-metal catalysts, particularly those based on abundant metals like nickel, offers a sustainable alternative to more expensive and less available noble metals. chemistryviews.org Research has focused on developing efficient nickel catalyst systems for the asymmetric hydrogenation of hydrazones to produce chiral hydrazines in high yields. researchgate.netchemistryviews.org

Beyond metal catalysis, biocatalysis using enzymes offers a highly green and sustainable manufacturing route. researchgate.net Enzymes operate under mild conditions (room temperature and pressure) in aqueous environments, are highly selective, and are biodegradable. researchgate.netnih.gov The development of engineered imine reductases for hydrazone reduction exemplifies the potential of biocatalysis to replace traditional chemical methods, thereby reducing reliance on hazardous reagents and precious metals. nih.gov Furthermore, organocatalysts, such as vitamin B2 derivatives, have been used for the environmentally benign hydrogenation of olefins using hydrazine, producing only water and nitrogen gas as by-products. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 2,6 Dimethylphenyl Hydrazinecarboxylate and Analogs

Fundamental Reaction Types of Hydrazinecarboxylate Moieties

The hydrazinecarboxylate functional group is a versatile moiety in organic synthesis, capable of undergoing a variety of transformations. Its reactivity is characterized by the presence of two adjacent nitrogen atoms with lone pairs of electrons, making it a potent nucleophile.

Hydrazine (B178648) derivatives, including hydrazinecarboxylates, are established nucleophiles that readily react with a wide range of electrophiles. researchgate.netnih.govmasterorganicchemistry.com The nucleophilicity of the hydrazine moiety is attributed to the "alpha effect," where the presence of adjacent lone pairs of electrons enhances reactivity. researchgate.net These compounds can participate in reactions such as alkylation, acylation, and addition to carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. nih.govfrontiersin.orgnih.gov

The reactivity can be influenced by the substituents on the hydrazinecarboxylate. Electron-donating groups on the aromatic ring of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate would be expected to increase the electron density on the nitrogen atoms, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups would decrease its reactivity towards electrophiles. The steric hindrance provided by the two methyl groups at the ortho positions of the phenyl ring can also play a significant role in directing the regioselectivity of these reactions.

| Electrophile Type | Reaction Product | Key Features |

|---|---|---|

| Alkyl Halides | N-Alkylated Hydrazinecarboxylates | Formation of a new C-N bond. |

| Acyl Halides/Anhydrides | N-Acylated Hydrazinecarboxylates | Forms a stable amide-like linkage. |

| Aldehydes/Ketones | Hydrazones | Proceeds via a condensation mechanism with the elimination of water. |

| Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides | Addition to the C=N double bond. |

Condensation reactions involving hydrazinecarboxylates are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules. wikipedia.orgslideshare.netchemistrytalk.org A prominent example is the reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.netrsc.org This reaction proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

The resulting hydrazones are stable compounds that can serve as versatile intermediates for further transformations. For instance, they can be cyclized to form pyrazoles, pyrazolines, and other nitrogen-containing heterocycles. The reaction conditions for these condensation reactions are often mild, typically involving an acid or base catalyst in a suitable solvent. researchgate.net The specific structure of the hydrazinecarboxylate and the carbonyl compound will determine the structure of the final product and the reaction conditions required. In the case of this compound, the steric bulk from the 2,6-dimethylphenyl group might influence the rate and equilibrium of the condensation reaction.

| Reactant | Product Type | Significance |

|---|---|---|

| Aldehydes/Ketones | Hydrazones | Key intermediates for heterocycle synthesis. rsc.org |

| β-Dicarbonyl Compounds | Pyrazoles | Formation of a five-membered aromatic heterocycle. |

| α,β-Unsaturated Carbonyls | Pyrazolines | Proceeds via a Michael addition followed by cyclization. |

Oxidative Transformations and Dehydrogenation Pathways

Hydrazinecarboxylates can undergo oxidation to form a variety of products, with the most common being the corresponding azo compounds. These transformations are often achieved using mild oxidizing agents and have significant applications in organic synthesis.

The oxidation of hydrazine derivatives to azo compounds is a synthetically useful transformation. arkat-usa.orgresearchgate.net Aerobic oxidation, which utilizes molecular oxygen as the oxidant, is an environmentally friendly and practical method for this conversion. rsc.orgresearchgate.net Various catalytic systems, including those based on copper and iron, have been developed to facilitate this reaction under mild conditions. arkat-usa.orgresearchgate.net For instance, a metal-free aerobic oxidation of arylhydrazides using a NOx system has been reported to produce azo compounds efficiently. rsc.org

The mechanism of aerobic oxidation typically involves the formation of a radical intermediate, followed by dehydrogenation to yield the azo compound. The reaction conditions, such as the choice of catalyst, solvent, and temperature, can significantly influence the reaction rate and yield. The resulting azo compounds are valuable as dyes, food additives, and radical initiators.

Oxidative annulation reactions of hydrazinecarboxylates provide a direct route to various heterocyclic systems. nih.govrsc.org A notable example is the synthesis of 2-imino-1,3,4-oxadiazolines from acylhydrazides and isothiocyanates. nih.govacs.org This transformation can be achieved through an aerobic oxidation and a 4-dimethylaminopyridine (B28879) (DMAP)-mediated annulation sequence. nih.govacs.org The plausible mechanism involves the aerobic oxidation of the hydrazide to an N-acyldiazene intermediate, which then undergoes a DMAP-mediated annulation with the isothiocyanate. nih.gov

This method offers a broad substrate scope and can be performed on a gram scale, making it a practical approach for the synthesis of these valuable heterocyclic compounds. nih.govacs.org Other oxidative cyclization methods have also been developed, including those utilizing palladium catalysis or iodine mediation. nih.govresearchgate.net

Rearrangement Reactions and Associated Mechanisms

Rearrangement reactions of hydrazine derivatives can lead to the formation of new structural isomers and are often driven by the formation of a more stable intermediate. masterorganicchemistry.comwiley-vch.deyoutube.comyoutube.com While specific rearrangement reactions involving this compound are not extensively documented in the provided search results, general principles of rearrangement reactions in related systems can be considered.

Carbocation rearrangements, such as hydride and alkyl shifts, are common in organic chemistry and occur to generate a more stable carbocation. masterorganicchemistry.comlibretexts.org In the context of hydrazine derivatives, rearrangements can be initiated by the formation of an electron-deficient center, for example, through the loss of a leaving group. masterorganicchemistry.com An unprecedented rearrangement of a 1,1-diprotected hydrazine derivative has been reported, proceeding through a plausible mechanism involving a nucleophilic catalyst. researchgate.net

Other named rearrangement reactions, such as the Beckmann, Curtius, and Baeyer-Villager rearrangements, involve the migration of a group to an electron-deficient nitrogen or oxygen atom and are synthetically useful for preparing amides, amines, and esters, respectively. libretexts.org The specific conditions and the structure of the starting material dictate the type of rearrangement that occurs. Mechanistic studies of these rearrangements often involve isotopic labeling and kinetic analysis to elucidate the nature of the migrating group and the transition state.

Acid-Catalyzed Rearrangements of N,N'-Diarylhydrazines

The acid-catalyzed rearrangement of N,N'-diarylhydrazines is a classic and mechanistically diverse transformation in organic chemistry. researchgate.net Under acidic conditions, symmetric N,N'-diarylhydrazines that lack para-substituents can undergo several types of rearrangements, including the benzidine (B372746) rearrangement, diphenyline rearrangement, and semidine rearrangement. researchgate.net The benzidine rearrangement is a common transformation that N,N'-diarylhydrazines undergo during reduction reactions in acidic environments. organic-chemistry.org

The specific pathway taken is influenced by the structure of the diarylhydrazine and the reaction conditions. For instance, theoretical investigations using density functional theory (DFT) have been employed to understand the mechanisms of these rearrangements. researchgate.net Studies on related compounds, such as N-methyl-N-nitroanilines, show that under acid catalysis, the initial step is protonation on a nitrogen atom. This is followed by the formation of a spirocyclic transition state, which then undergoes homolytic dissociation to form a cationic radical and nitrogen dioxide complex. The recombination of these species leads to the final rearranged products. researchgate.net In other systems, like arenesulfenanilides, acid-catalyzed rearrangements can proceed through sigmatropic shifts. researchgate.net The reaction medium and the presence of catalysts can also affect the mechanism, with some reactions proceeding via radical pathways. researchgate.net

| Rearrangement Type | General Product Structure | Key Mechanistic Feature |

|---|---|---|

| Benzidine Rearrangement | 4,4'-Diaminobiphenyl | mdpi.commdpi.com-Sigmatropic shift (proposed) |

| Diphenyline Rearrangement | 2,4'-Diaminobiphenyl | Competing pathway with benzidine rearrangement |

| Semidine Rearrangement | 2-Amino-N-phenylaniline or 4-Amino-N-phenylaniline | Rearrangement involving N-N bond cleavage and C-N bond formation |

Intramolecular Processes in Hydrazinecarboxylate Derivatives

Hydrazinecarboxylate derivatives are versatile intermediates in organic synthesis, capable of undergoing various intramolecular reactions. nih.govresearchgate.net These derivatives serve as precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov The reactivity is centered around the nucleophilic hydrazine moiety and the electrophilic carbonyl group of the carboxylate.

Common intramolecular processes include cyclization reactions to form heterocycles like pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. nih.gov For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate (B1144303) can lead to ring-opening and subsequent reactions, rather than simple hydrazide formation. nih.govresearchgate.net The specific products formed are often dependent on reaction conditions such as temperature and the molar ratio of reactants. researchgate.net The synthesis of hydrazones through condensation with aldehydes or ketones is another key reaction of hydrazinecarboxylate derivatives, which can then be used in further synthetic steps. researchgate.netnih.gov These hydrazones, such as N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides, are valuable targets in synthetic chemistry. nih.gov

Mechanistic Elucidation Studies

Kinetic Analysis and Determination of Rate-Determining Steps

The rate-determining step is the slowest step in a reaction sequence and has the highest activation energy. scielo.br In the catalytic decomposition of hydrazine, analysis of numerous possible elementary steps, including surface dissociation and Langmuir-Hinshelwood steps, allows for the identification of the rate-limiting process. scielo.br For heterogeneous catalytic reactions, such as the decomposition of hydrazine on a nickel catalyst, kinetic models are developed based on mass transfer and concentration changes of reactants on the catalyst surface. ijcce.ac.ir These studies are essential for optimizing reaction conditions to achieve higher efficiency and yield. ijche.ir

| System | Kinetic Parameter | Finding | Reference |

|---|---|---|---|

| Catalytic Decomposition of Hydrazine Nitrate on Ru/C | Reaction Order | 1.5 | rsc.org |

| Catalytic Decomposition of Hydrazine Nitrate on Ru/C | Apparent Activation Energy | 46.6 kJ mol⁻¹ | rsc.org |

| Hydrazine-Hydrate Production (Peroxide Process) | Reaction Kinetics | Adapted to first-order kinetic reaction | ijche.ir |

| Heterogeneous Decomposition of Hydrazine | Key Process | Absorption on catalyst surface followed by decomposition | ijcce.ac.ir |

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgias.ac.in In this method, one or more atoms in a reactant are replaced with a specific isotope (e.g., replacing ¹⁴N with ¹⁵N or ¹H with ²H). wikipedia.org The position of these labeled atoms in the products is then determined, which helps to confirm or rule out potential reaction pathways. wikipedia.org

This technique is particularly valuable for studying rearrangements and reactions where bond cleavage and formation are not immediately obvious. ias.ac.in For example, in the study of hydrazine oxidation, labeling with ¹⁵N was used to investigate the formation of dinitrogen (N₂). The observation of mixed-isotope N₂ (¹⁴N¹⁵N) from a mixture of ¹⁴N₂H₄ and ¹⁵N₂H₄ indicated the formation of an intermediate tetrazane (B14724677) (N₄H₆) followed by the splitting of the side N-N bonds. mdpi.com Such experiments provide clear insights into the connectivity of atoms throughout the reaction process, which is often impossible to determine by other means. ias.ac.in

Computational Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. nih.govresearchgate.net These methods allow for the calculation of the geometries and energies of reactants, transition states, intermediates, and products, providing a detailed profile of the reaction pathway. nih.gov By mapping the potential energy surface, researchers can identify the most likely reaction mechanism and calculate activation barriers, which can be related to reaction rates. researchgate.net

For hydrazine derivatives and related compounds, computational studies have been used to explore various reaction types, including cycloadditions and enzymatic reactions. researchgate.netrsc.org For example, DFT calculations can elucidate the electronic structure of reactants, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to explain reactivity and selectivity. researchgate.netnih.gov In the study of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, a related compound, DFT was used to determine structural features and analyze electronic properties, revealing the effect of substituents on the HOMO-LUMO gap. nih.govresearchgate.net These theoretical insights complement experimental findings and provide a deeper understanding of complex reaction pathways. researchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization of Hydrazinecarboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial framework for structural assignment. For Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the two equivalent ortho-methyl groups on the phenyl ring (a singlet), the aromatic protons, and the N-H protons. The ¹³C NMR spectrum would similarly show discrete resonances for each unique carbon atom.

To confirm these assignments and gain deeper insight, two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would show a clear correlation between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for unambiguously assigning the resonances of the aromatic and aliphatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis. A NOESY experiment could reveal spatial proximity between the N-H proton and the ortho-methyl protons of the phenyl ring, providing crucial evidence for the preferred orientation around the N-Aryl bond.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |

| Ethyl | -O-C H₂-CH₃ | ~4.2 (quartet) | ~61 | Methylene group adjacent to electron-withdrawing oxygen. |

| Ethyl | -O-CH₂-C H₃ | ~1.3 (triplet) | ~14 | Terminal methyl group. |

| Phenyl | Ar-C H₃ | ~2.3 (singlet) | ~18 | Methyl groups on an aromatic ring. |

| Phenyl | Ar-H | 6.9 - 7.2 (multiplet) | 128 - 138 | Aromatic protons and carbons. |

| Hydrazine (B178648) | N-N H- | Variable | N/A | Chemical shift is concentration and solvent dependent. |

| Carbonyl | -C =O | N/A | ~157 | Carbonyl carbon in a carbamate (B1207046) group. |

Molecules with sterically hindered single bonds can exhibit restricted rotation, leading to the existence of distinct, slowly interconverting conformers known as rotamers or atropisomers. In this compound, rotation around the N-Aryl bond is expected to be significantly hindered by the two ortho-methyl groups. Similarly, rotation around the N-C(O) amide bond is often restricted in acylhydrazones and related systems. researchgate.net

Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, is the primary tool for studying these conformational exchange processes. researchgate.netrsc.org

At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed.

As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden.

At the coalescence temperature, the separate signals merge into a single, broad peak.

At higher temperatures, the rotation becomes so rapid that only a single, time-averaged signal is observed.

By analyzing the changes in the line shape of the signals with temperature, it is possible to calculate the activation parameters for the rotational process, including the Gibbs free energy of activation (ΔG‡), which quantifies the rotational barrier. researchgate.netresearchgate.net For the target molecule, the steric clash between the ortho-methyl groups and the hydrazine moiety would likely result in a substantial barrier to rotation around the N-Aryl bond.

Computational chemistry provides a powerful complement to experimental NMR data. wiley.com Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to calculate the theoretical NMR chemical shifts for a proposed structure. mdpi.comresearchgate.net

The process typically involves:

Building a computational model of the molecule.

Performing a conformational search to identify low-energy conformers.

Optimizing the geometry of each stable conformer.

Calculating the NMR shielding tensors for each optimized structure.

Converting the calculated shieldings to chemical shifts and comparing them with the experimental spectrum.

For this compound, this approach could be used to definitively assign a specific solution-state conformation. By calculating the expected ¹H and ¹³C NMR spectra for different rotamers (e.g., different twist angles of the phenyl ring), the conformer whose calculated spectrum best matches the experimental data can be identified as the most populated structure in solution. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about molecular structure and dynamics in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining molecular structure. The technique involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the positions of all non-hydrogen atoms can be determined with high precision. nih.govnih.gov The resulting structural model provides exact bond lengths, bond angles, and torsion angles. For hydrazinecarboxylate derivatives, this technique confirms the molecular connectivity and reveals key structural features such as the planarity of specific functional groups and the presence of intermolecular interactions like hydrogen bonds. nih.govnih.gov

The crystal structure of this compound would provide a static image of its most stable conformation in the solid state. Based on studies of structurally related compounds, several key features would be anticipated. nih.govnih.gov

The hydrazone or hydrazinecarboxylate moiety often adopts a relatively planar conformation to maximize conjugation. nih.gov However, the most significant structural feature would be the orientation of the 2,6-dimethylphenyl ring. Due to severe steric hindrance between the two ortho-methyl groups and the rest of the molecule, the phenyl ring would be forced to twist significantly out of the plane of the hydrazine-carboxylate group. The dihedral angle between the plane of the aromatic ring and the N-N-C=O plane would be a critical parameter defining this conformation.

Furthermore, the analysis would reveal how the molecules pack in the crystal lattice. This packing is often governed by intermolecular hydrogen bonds, typically involving the N-H group as a donor and the carbonyl oxygen as an acceptor, leading to the formation of chains or dimers. nih.govnih.gov

Interactive Table: Illustrative Crystallographic Parameters for a Hydrazinecarboxylate System

| Parameter | Description | Typical Value/Observation | Significance for Target Molecule |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic nih.govnih.gov | Dependent on molecular packing. |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, Pbca | Describes the arrangement of molecules in the unit cell. |

| N-N Bond Length | The distance between the two nitrogen atoms. | ~1.38 - 1.42 Å | Indicates the single bond character. |

| N-C(Aryl) Bond Length | The distance between nitrogen and the phenyl ring. | ~1.40 - 1.44 Å | Standard N-C single bond. |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.20 - 1.23 Å | Typical for a carbamate carbonyl group. |

| Ar-N-N-C Torsion Angle | The twist angle between the phenyl ring and the hydrazine backbone. | Expected to be large (>60°) | Quantifies the degree of steric twist due to ortho-methyl groups. |

| Hydrogen Bonding | Intermolecular N-H···O=C interactions. | Distance ~2.8 - 3.1 Å nih.gov | Dictates the supramolecular assembly in the solid state. |

Analysis of Hydrogen Bonding and Crystal Packing Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing.

For this compound, a Hirshfeld surface analysis would reveal the key intermolecular contacts. The surface is typically mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate intermolecular contacts shorter than the sum of their van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.

The primary hydrogen bond donor in the molecule is the N-H group of the hydrazine moiety, while the carbonyl oxygen (C=O) of the ester group and the nitrogen atoms of the hydrazine can act as hydrogen bond acceptors. Therefore, N-H···O and potentially N-H···N hydrogen bonds are expected to be significant in the crystal packing.

The presence of the aromatic ring also introduces the possibility of C-H···π interactions, where a hydrogen atom from an adjacent molecule interacts with the π-electron cloud of the 2,6-dimethylphenyl ring. These weaker interactions, along with π-π stacking interactions between aromatic rings, can further stabilize the crystal structure. nih.gov The shape-index plot, another feature of Hirshfeld analysis, can be used to identify these π-π stacking interactions by the presence of characteristic adjacent red and blue triangles.

A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface for this compound is presented in the interactive table below, based on analyses of similar molecules. nih.gov

| Interaction Type | Predicted Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 15 - 25 |

| N···H/H···N | 5 - 10 |

| C···C | < 5 |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental techniques for the characterization of molecular structures and bonding. Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy probes its electronic transitions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the bond type and its chemical environment, allowing for the identification of functional groups.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the secondary amine in the hydrazine moiety would typically appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the ester group is expected to be a strong, sharp absorption band around 1735-1750 cm⁻¹.

The aromatic 2,6-dimethylphenyl ring will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern of the aromatic ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range.

The aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed in the 2850-2960 cm⁻¹ region. Additionally, C-N and C-O stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹).

A summary of the predicted characteristic FT-IR absorption bands for this compound is provided in the interactive table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3200 - 3400 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-N | Stretching | 1020 - 1250 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The 2,6-dimethylphenyl group is a chromophore that will exhibit strong π → π* transitions. These transitions, involving the promotion of electrons from the bonding π orbitals to the antibonding π* orbitals of the aromatic ring, are typically observed in the UV region, often below 300 nm.

The carbonyl group of the ester and the nitrogen atoms of the hydrazine moiety contain non-bonding electrons (n electrons). The n → π* transitions, which involve the promotion of these non-bonding electrons to the antibonding π* orbitals of the carbonyl group and the aromatic ring, are also expected. These transitions are generally of lower intensity compared to π → π* transitions and may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength.

The solvent used for UV-Vis analysis can influence the position of the absorption maxima. For instance, polar solvents can stabilize the ground state of the molecule, leading to a shift in the absorption bands.

The predicted electronic transitions for this compound are summarized in the interactive table below.

| Transition Type | Chromophore | Predicted λmax Range (nm) |

| π → π | Aromatic Ring | 200 - 280 |

| n → π | C=O, Hydrazine | 280 - 350 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion upon electron impact or other ionization methods would lead to the formation of various fragment ions. The stability of these fragment ions determines the intensity of their corresponding peaks in the mass spectrum.

A plausible fragmentation pattern for this compound would involve the cleavage of the weaker bonds in the molecule. Common fragmentation pathways for hydrazine derivatives include the cleavage of the N-N bond and the bonds adjacent to the carbonyl group.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₆N₂O₂), the exact mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This technique minimizes fragmentation, often resulting in a prominent peak corresponding to the protonated molecule, which aids in the unambiguous determination of the molecular weight. For this compound, ESI-MS would be expected to show a strong signal for the [M+H]⁺ ion.

A proposed fragmentation pathway and the expected m/z values of the major fragments for this compound are presented in the interactive table below.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₉H₁₁NHNH₂]⁺ | 2,6-dimethylphenylhydrazine ion | 151 |

| [C₉H₁₁]⁺ | 2,6-dimethylphenyl ion | 119 |

| [COOEt]⁺ | Ethoxycarbonyl ion | 73 |

| [C₂H₅]⁺ | Ethyl ion | 29 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of organic molecules. DFT methods are employed to determine the electronic structure of a molecule, from which numerous properties can be derived. In studies of similar molecules, the B3LYP functional combined with a basis set like 6-311G(d,p) is a common choice for reliable calculations. nih.gov

Geometry Optimization and Energetic Landscape Analysis

The first step in most computational studies is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. By calculating the forces on each atom, the algorithm adjusts their positions until a stable conformation is reached. This provides crucial information on bond lengths, bond angles, and dihedral angles.

For analogous systems, DFT calculations have been used to determine these structural parameters with high accuracy, often showing good agreement with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov For instance, in a related thiazole (B1198619) derivative, DFT was used to predict bond lengths and angles, revealing the planarity of different ring systems within the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Hydrazine (B178648) Derivative (Data is for example purposes)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O | 1.234 | |

| C-N | 1.360 | |

| N-N | 1.385 | |

| C-N-N: 118.5 | ||

| N-N-C: 119.2 | ||

| O=C-O: 125.0 |

Note: This table presents typical data for a related organic molecule and does not represent Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. nih.gov

A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In computational studies of similar hydrazine compounds, FMO analysis has been used to understand charge transfer within the molecule and identify reactive sites. nih.gov The distribution of these orbitals shows the electron density and indicates the most probable locations for electrophilic and nucleophilic attacks.

Table 2: Example FMO Properties for an Analogous Thiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.109 |

| ELUMO | -2.879 |

| Energy Gap (ΔE) | 3.230 |

Note: This data is illustrative, derived from a study on a related compound, and is not specific to this compound.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are particularly common. The GIAO (Gauge-Independent Atomic Orbital) method within DFT is frequently used for this purpose.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be predicted. These predictions are invaluable for assigning signals in experimental spectra and confirming the molecular structure. For various organic molecules, computed ¹H and ¹³C NMR spectra have shown excellent correlation with experimental data.

Conformational Landscape Exploration and Dynamics

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Understanding this conformational landscape is crucial as the molecule's properties can be influenced by the specific conformer it adopts.

Analysis of Preferred Conformations

Conformational analysis involves identifying the various stable conformers (local minima on the potential energy surface) and determining their relative energies. For a molecule with a phenyl ring and a flexible side chain, different orientations of these groups relative to each other will result in distinct conformers. The steric hindrance from the two methyl groups on the phenyl ring in this compound would significantly influence the preferred conformations by restricting rotation around the N-phenyl bond.

While specific studies on this compound are unavailable, analyses of other molecules with rotational freedom, such as p-xylene, have used DFT to identify different conformers (e.g., staggered vs. eclipsed) and determine which is more stable.

Interconversion Pathways and Energy Barriers

Dynamic processes, such as the rotation around single bonds, connect different conformers. Computational chemistry can map the pathways for these interconversions and calculate the energy barriers associated with them. This is often done through a potential energy surface scan, where a specific dihedral angle is systematically changed, and the energy is calculated at each step. The highest point on this path represents the transition state.

The height of this energy barrier determines the rate of interconversion. In dynamic NMR studies of related sterically hindered hydrazine derivatives, these energy barriers have been experimentally measured and computationally modeled to understand the atropisomerism (conformational isomers that are stable enough to be isolated). Such an analysis for this compound would reveal the flexibility of the molecule and the energetic cost of rotating its constituent parts.

Synthetic Applications and Ligand Chemistry in Catalysis

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate as a Versatile Synthetic Building Block

This compound is a valuable intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure, namely the hydrazine (B178648) moiety and the carboxylate group. The substituted phenyl ring also influences its reactivity and the properties of its derivatives. Hydrazine derivatives, in general, are recognized as important building blocks in the synthesis of a wide range of organic compounds. sciforum.net

The hydrazine portion of this compound serves as a potent nucleophile, enabling the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. This reactivity is fundamental to its role in constructing more complex molecular architectures. The compound can participate in reactions such as alkylation, acylation, and condensation. The 2,6-dimethylphenyl group provides steric hindrance, which can influence the regioselectivity of these reactions, guiding the formation of specific isomers. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering further pathways for molecular elaboration.

Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. nih.govmdpi.com Hydrazine and its derivatives are key precursors for synthesizing these ring systems. researchgate.net this compound can be used to synthesize a variety of five- and six-membered heterocycles through cyclization reactions. A common strategy involves the condensation of the hydrazine moiety with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles, or with 1,4-dicarbonyl compounds to yield pyridazines. The ester group can also participate in cyclization, for example, in the synthesis of pyrazolidinones or triazinones. The synthesis of such heterocyclic compounds is a cornerstone of medicinal chemistry.

Table 1: Examples of Nitrogen-Containing Heterocycles from Hydrazine Precursors This table illustrates the general synthetic utility of hydrazine derivatives in forming heterocyclic structures.

| Heterocycle Class | Typical Co-reactant | Resulting Ring System |

| Pyrazole | 1,3-Diketone | 5-membered ring with two adjacent nitrogen atoms |

| Pyridazine | 1,4-Diketone | 6-membered ring with two adjacent nitrogen atoms |

| Indole (B1671886) | Ketone/Aldehyde (Fischer Synthesis) | Bicyclic system (benzene fused to pyrrole) |

| 1,2,4-Triazole | Imidate or Acyl Cyanide | 5-membered ring with three nitrogen atoms |

Hydrazinecarboxylate Derivatives as Ligands in Metal-Catalyzed Reactions

The true versatility of hydrazinecarboxylate derivatives is evident in their application in coordination chemistry and catalysis. semanticscholar.orgresearchgate.net By reacting the hydrazinecarboxylate with aldehydes or ketones, hydrazone ligands can be readily synthesized. rsc.orgchemistryjournal.net These hydrazones are excellent chelating agents for a wide variety of transition metal ions, forming stable metal complexes. jptcp.comresearchgate.netacs.org The resulting complexes often exhibit significant catalytic activity. The steric and electronic properties of the hydrazone ligand, influenced by substituents like the 2,6-dimethylphenyl group, can be tuned to optimize the performance of the metal catalyst.

The synthesis of metal complexes typically involves the reaction of a hydrazone ligand with a suitable metal salt (e.g., chlorides, acetates, or sulfates) in an appropriate solvent like ethanol (B145695) or methanol. chemistryjournal.netjptcp.com The ligand, derived from this compound, would first be synthesized by condensation with a carbonyl compound. This resulting hydrazone can coordinate to metal centers through the imine nitrogen and the carbonyl oxygen (after enolization), acting as a bidentate or tridentate ligand. chemistryjournal.netjptcp.com The design of these ligands is crucial, as their structure dictates the geometry and electronic environment of the metal center, which in turn controls its catalytic behavior. researchgate.net

The characterization of these newly synthesized complexes is performed using a suite of analytical techniques:

FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the C=N (imine) and C=O (carbonyl) stretching frequencies. jptcp.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry. jptcp.com

NMR Spectroscopy: To elucidate the structure of the ligand and its conformation upon complexation in solution. chemistryjournal.net

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry. acs.org

Magnetic Susceptibility: To determine the number of unpaired electrons in the metal center and infer the complex's geometry. acs.org

Table 2: Synthesis and Characterization of Representative Hydrazone Metal Complexes

| Metal Ion | Ligand Type | Synthesis Method | Characterization Techniques | Common Geometry |

| Cu(II) | Tridentate Hydrazone | Refluxing metal salt and ligand in ethanol | FT-IR, UV-Vis, Elemental Analysis, ESR | Square Planar or Octahedral acs.orgnih.gov |

| Ni(II) | Tridentate Hydrazone | Stirring metal salt and ligand in methanol | FT-IR, UV-Vis, Magnetic Susceptibility | Octahedral jptcp.com |

| Co(II) | Bidentate Hydrazone | Refluxing metal salt and ligand in ethanol | FT-IR, UV-Vis, Elemental Analysis | Tetrahedral or Octahedral acs.org |

| Zn(II) | Tridentate Hydrazone | Sonication of metal salt and ligand | FT-IR, ¹H NMR, Elemental Analysis | Tetrahedral jptcp.com |

Hydrazone/hydrazinecarboxylate-derived metal complexes can function as catalysts in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In this mode, the metal complex catalyst is dissolved in the reaction medium along with the reactants. youtube.com This often leads to high activity and selectivity because the catalytic sites are readily accessible. youtube.com Many reactions, including hydrogenations, oxidations, and cross-coupling reactions, are catalyzed by soluble metal-hydrazone complexes. mdpi.comnih.gov

Heterogeneous Catalysis: For industrial applications, catalyst recovery and reuse are critical. youtube.com Homogeneous catalysts can be converted into heterogeneous ones by immobilizing them onto solid supports, such as silica, alumina, or polymers. This process combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the product stream. tudelft.nl

Catalytic Activity of Hydrazinecarboxylate-Derived Systems

Metal complexes derived from hydrazinecarboxylate precursors exhibit a broad range of catalytic activities. The combination of a catalytically active metal center with a tunable hydrazone ligand allows for the development of catalysts for various organic transformations. semanticscholar.orgresearchgate.net The ligand plays a critical role by stabilizing the metal ion and modulating its reactivity and selectivity. nih.gov For instance, the steric bulk provided by the 2,6-dimethylphenyl group in a ligand derived from this compound could create a specific chiral pocket around the metal center, potentially enabling enantioselective catalysis.

Common catalytic applications for such systems include:

Oxidation Reactions: Catalyzing the oxidation of alcohols or hydrocarbons.

Reduction Reactions: Acting as catalysts for the hydrogenation of unsaturated bonds.

C-C Coupling Reactions: Facilitating the formation of carbon-carbon bonds, such as in Suzuki or Heck-type reactions.

Polymerization: Some titanium-based hydrazone complexes have shown activity in olefin polymerization.

Table 3: Catalytic Applications of Hydrazone-Metal Complex Systems

| Metal Complex | Reaction Type | Substrate | Product | Reference |

| Copper(II)-Hydrazone | Hydrolytic Cleavage | Supercoiled DNA | Cleaved DNA | frontiersin.org |

| Ruthenium(II)-Hydrazone | Transfer Hydrogenation | Ketones | Alcohols | researchgate.net |

| Iron(III)-Hydrazone | Oxidation | Alkenes | Epoxides | |

| Palladium(II)-Hydrazone | Suzuki Coupling | Aryl halides, Boronic acids | Biaryls | semanticscholar.org |

Mitsunobu Reaction Components and Catalysts

This compound and related arylhydrazinecarboxylates function as pre-catalysts in a catalytic version of the Mitsunobu reaction. rsc.orgresearchgate.net The traditional reaction requires stoichiometric amounts of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), and a phosphine, leading to significant waste generation. researchgate.netscispace.com A catalytic system overcomes this limitation by regenerating the active azo reagent in situ.

In this catalytic cycle, the ethyl 2-arylhydrazinecarboxylate is oxidized to its corresponding ethyl 2-arylazocarboxylate, which is the active species that facilitates the reaction. rsc.org This catalytic approach significantly improves the atom economy and sustainability of the Mitsunobu reaction. rsc.orgscientificupdate.com The development of this system represents a substantial improvement for a reaction widely used in the synthesis of natural products and pharmaceuticals for creating ester, ether, and other crucial bonds with stereochemical inversion. scispace.com

The key components for this catalytic Mitsunobu reaction are detailed in the table below.

| Component | Function | Example | Reference |

|---|---|---|---|

| Hydrazinecarboxylate Pre-catalyst | In situ precursor to the active azo-reagent (oxidant) | This compound | rsc.org |

| Oxidation Catalyst | Catalyzes the aerobic oxidation of the hydrazine | Iron(II) phthalocyanine | nih.gov |

| Terminal Oxidant | Regenerates the active azo-reagent from its reduced hydrazine form | Atmospheric Oxygen (Air) | rsc.orgnih.gov |

| Phosphine | Activates the alcohol substrate | Triphenylphosphine (B44618) (PPh₃) | beilstein-journals.org |

| Substrate | Alcohol to be functionalized | Primary or Secondary Alcohols | researchgate.net |

| Nucleophile | Displaces the activated hydroxyl group | Carboxylic Acids, Phenols, Imides | scispace.com |

| Additive | Removes water, which is a byproduct of the oxidation step | Molecular Sieves | scispace.comnih.gov |

Applications in N-Alkylation and Other Bond-Forming Reactions

The primary application of this compound in bond-forming reactions is through its role in the catalytic Mitsunobu reaction. This reaction is a powerful tool for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. scispace.com

Specifically in the context of N-alkylation, the Mitsunobu reaction facilitates the alkylation of acidic nitrogen nucleophiles. Suitable nucleophiles for this transformation include phthalimide (B116566) or hydrogen azide, which can subsequently be converted to primary amines. scispace.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for stereoselective synthesis.

The general bond-forming capabilities are summarized below:

C-O Bond Formation : Esterification via the reaction of an alcohol with a carboxylic acid is the most common application.

C-N Bond Formation : N-Alkylation is achieved using nucleophiles such as imides, sulfonamides, or hydrazoic acid. scispace.com

C-S Bond Formation : Thioethers can be synthesized by using thiols as the nucleophile.

The versatility of the Mitsunobu reaction, enabled by catalysts derived from arylhydrazinecarboxylates, provides a robust method for constructing a variety of chemical bonds under relatively mild conditions.

Oxidative Catalysis Applications

The function of this compound as a recyclable Mitsunobu reagent is intrinsically linked to oxidative catalysis. rsc.org The catalytic cycle depends on the efficient in situ oxidation of the hydrazinecarboxylate to the active azo compound, which drives the reaction. nih.gov

This oxidation is typically achieved using a combination of an iron catalyst, such as iron(II) phthalocyanine, and atmospheric oxygen as the terminal oxidant. rsc.org This process is noteworthy from a green chemistry perspective as it uses readily available and environmentally benign air to regenerate the catalyst, with water being the only byproduct. rsc.orgscispace.com The generated ethyl 2-arylazocarboxylate is the species that reacts with triphenylphosphine to initiate the activation of the alcohol substrate. beilstein-journals.org After the nucleophilic substitution is complete, the azocarboxylate is reduced back to the hydrazinecarboxylate, which can then re-enter the oxidative cycle.

Analytical Methodologies and Derivatization Strategies in Research

Enhancement of Detection Sensitivity via Derivatization.nih.govresearchgate.netslu.se

Derivatization is a cornerstone in the trace analysis of hydrazine (B178648) compounds, converting the analyte into a more stable, readily detectable, and chromatographically amenable form. researchgate.net This chemical modification can significantly enhance ionization efficiency in mass spectrometry, leading to lower limits of detection. nih.gov

Strategies for LC-MS/MS Analysis of Related Compounds.nih.govresearchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of hydrazine derivatives due to its high selectivity and sensitivity. nih.gov For related hydrazine compounds, pre-column derivatization is a common strategy to improve their chromatographic behavior and mass spectrometric response. nih.govresearchgate.net The derivatized products typically exhibit better retention on reverse-phase columns and produce characteristic product ions in MS/MS, which are crucial for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. The choice of derivatizing agent is critical and depends on the functional groups present in the target analyte and the desired analytical outcome.

Application of Specific Derivatizing Agents (e.g., 3-Nitrophenylhydrazine).nih.govbenchchem.comnih.gov

3-Nitrophenylhydrazine (3-NPH) has emerged as a versatile derivatizing reagent for various classes of compounds, including those containing carboxyl and carbonyl groups. nih.gov While direct derivatization of the hydrazinecarboxylate moiety of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate with 3-NPH is not a standard approach, understanding its reactivity is crucial as it is widely used for related analytes and potential impurities. 3-NPH reacts with carbonyl compounds to form stable hydrazones, a reaction that can be exploited for the analysis of potential degradation products or metabolites of hydrazine derivatives. For compounds with carboxylic acid groups, 3-NPH can be used in conjunction with a coupling agent to form stable amide-like linkages. nih.gov A highly sensitive LC-MS/MS method based on 3-NPH derivatization has been developed for the simultaneous analysis of carbonyl, carboxyl, and phosphoryl groups in biological samples. nih.gov

Below is an interactive data table summarizing the application of derivatizing agents for related compounds.

| Derivatizing Agent | Target Functional Group | Analytical Technique | Key Advantages |

| p-dimethylaminobenzaldehyde (DBA) | Hydrazine | LC-MS/MS | Good sensitivity, enables high-throughput analysis. nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | Carbonyl, Carboxyl, Phosphoryl | LC-MS/MS | Significantly improved detection sensitivity and chromatographic separation. nih.gov |

| Benzaldehyde | Hydrazine | LC-MS | Allows for simultaneous quantification of related compounds. |

Chromatographic Separation Optimization for Hydrazinecarboxylate Analogs.nih.gov

The successful analysis of this compound and its analogs is highly dependent on the efficiency of the chromatographic separation. Optimization of the separation method is essential to resolve the target analyte from matrix components and potential isomers or degradation products.

For derivatized hydrazinecarboxylate analogs, reversed-phase liquid chromatography is a common approach. The choice of stationary phase, mobile phase composition, gradient elution profile, and column temperature all play a significant role in achieving the desired separation. For instance, a study on the analysis of 130 endogenous metabolites using 3-NPH derivatization demonstrated significantly improved chromatographic separation. nih.gov The use of modern column technologies, such as those with smaller particle sizes and different stationary phase chemistries, can further enhance resolution and reduce analysis time.

The following interactive table outlines key parameters for chromatographic separation optimization.

| Parameter | Considerations for Optimization | Potential Impact on Separation |

| Stationary Phase | C18, C8, Phenyl-Hexyl, etc. | Affects retention and selectivity based on analyte polarity and structure. |

| Mobile Phase | Acetonitrile, Methanol, Water, Buffers, Additives (e.g., formic acid) | Influences analyte retention, peak shape, and ionization efficiency in MS. |

| Gradient Elution | Initial and final organic phase concentration, gradient time | Optimizes the separation of compounds with a wide range of polarities. |

| Flow Rate | Affects analysis time, resolution, and sensitivity. | |

| Column Temperature | Can improve peak shape and alter selectivity. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The principles of green chemistry are increasingly pivotal in modern organic synthesis. nih.govsciencepublishinggroup.comresearchgate.net Future research into the synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate should prioritize the development of methodologies that are not only efficient but also environmentally benign.

Current synthetic approaches to similar hydrazine (B178648) derivatives often rely on traditional methods that may involve hazardous reagents and generate significant waste. Emerging sustainable techniques offer promising alternatives. For instance, the use of mechanosynthesis, microwave-assisted reactions, and ultrasound-assisted processes could significantly reduce reaction times and energy consumption. nih.gov Solvent selection is another critical aspect, with a move towards biodegradable solvents or even solvent-free conditions being highly desirable. researchgate.net

Furthermore, the development of catalytic methods for the formation of the N-N bond or for the introduction of the carbethoxy group could enhance atom economy and reduce the need for stoichiometric reagents. nih.gov The exploration of biocatalysis, using enzymes to construct the molecule, represents another frontier in sustainable synthesis, potentially offering high selectivity under mild conditions.

A comparative overview of potential green synthetic approaches is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Optimization of reaction parameters, solvent choice, and scalability. |

| Mechanochemistry (Grinding) | Solvent-free or reduced solvent usage, high efficiency. | Development of suitable grinding conditions and investigation of reaction mechanisms. |

| Catalytic Methods | High atom economy, use of safer reagents, potential for asymmetric synthesis. | Discovery of novel catalysts (e.g., transition metal or organocatalysts) for C-N and N-N bond formation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes capable of synthesizing the target molecule or its precursors. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability. | Design and optimization of continuous flow processes for the synthesis. |

Exploration of Undiscovered Reactivity and Mechanistic Insights